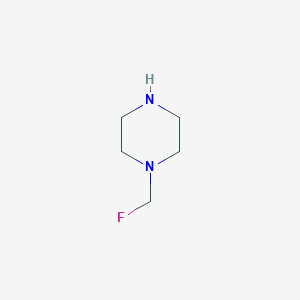

1-(Fluoromethyl)piperazine

Description

Significance of Piperazine (B1678402) Scaffold in Organic Synthesis and Molecular Design

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in molecular design. researchgate.nettandfonline.com Its prevalence in a vast number of biologically active compounds underscores its importance. tandfonline.combohrium.com The two nitrogen atoms provide sites for substitution, allowing for the facile introduction of various functional groups and the construction of diverse molecular architectures. researchgate.net This structural versatility makes piperazine a valuable building block in organic synthesis. researchgate.netchemimpex.com

Role of Fluorine Substitution in Modulating Molecular Characteristics for Chemical Applications

The introduction of fluorine into organic molecules can profoundly alter their properties, a strategy widely employed in chemical and pharmaceutical research. encyclopedia.pubnih.govresearchgate.net Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom while exerting significant electronic effects. nih.govbohrium.com

Key modulations resulting from fluorine substitution include:

Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic oxidation, thereby increasing the molecule's stability in biological systems. encyclopedia.pubresearchgate.netbohrium.com

Lipophilicity: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. encyclopedia.pubnih.gov

Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby acidic or basic functional groups. nih.govbohrium.comsci-hub.se

Binding Affinity: Fluorine can enhance the binding affinity of a molecule to its target protein through various interactions, including favorable electrostatic interactions. researchgate.netbohrium.com

Conformation: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity. bohrium.com

Contextualizing 1-(Fluoromethyl)piperazine within Fluorinated Heterocyclic Chemistry

This compound is a specific example of a fluorinated heterocyclic compound that combines the structural features of both piperazine and a fluorinated alkyl group. The introduction of a fluoromethyl (-CH2F) group to the piperazine scaffold is a strategic design element. This particular substitution can be compared to other fluorinated piperazine derivatives, such as those with trifluoromethyl (-CF3) groups, which are also common in chemical research. chemimpex.comontosight.aicymitquimica.com The fluoromethyl group, while still imparting the benefits of fluorination, has different electronic and steric properties compared to a trifluoromethyl group, offering a finer level of control in molecular design. The synthesis of such compounds is a key area of research, with various methods being developed to efficiently introduce fluorinated moieties onto the piperazine ring. acs.orgnih.gov

Overview of Research Trajectories for Fluorinated Piperazine Analogues

Research into fluorinated piperazine analogues is a vibrant and expanding field. digitellinc.commalariaworld.orgresearchgate.netnih.gov The primary focus is often on the development of new therapeutic agents. For instance, fluorinated piperazine derivatives have been investigated for their potential as antibacterial, antiplasmodial, and antidepressant agents. digitellinc.commalariaworld.orgnih.govtandfonline.com

A significant research trajectory involves the synthesis and structure-activity relationship (SAR) studies of new fluorinated piperazine compounds. acs.orgnih.gov By systematically modifying the structure of these molecules and evaluating their biological activity, researchers can identify key structural features responsible for their desired effects. This iterative process of design, synthesis, and testing is crucial for the development of optimized compounds.

Another important area of research is the exploration of these compounds as building blocks for more complex molecules. chemimpex.comacs.org Their pre-installed fluorinated piperazine core makes them valuable starting materials for the synthesis of a wide range of chemical entities with potential applications in materials science and agrochemicals. chemimpex.com The development of novel synthetic methodologies to access these fluorinated building blocks is also an active area of investigation. acs.org

Interactive Data Table: Properties of Fluorinated Piperazine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| This compound | 1240595-05-4 | C5H11FN2 | 118.15 | Building Block |

| 1-(Trifluoromethyl)piperazine | 78409-50-4 | C5H9F3N2 | 154.13 | Chemical Intermediate |

| 1-[3-(Trifluoromethyl)phenyl]piperazine | 15532-79-9 | C11H13F3N2 | 230.23 | Pharmaceutical Intermediate |

| 1-(2-Fluorophenyl)piperazine | 1007-88-1 | C10H13FN2 | 180.22 | Pharmaceutical Intermediate |

| 1-[Bis(4-fluorophenyl)methyl]piperazine | 27469-60-9 | C17H18F2N2 | 288.34 | Pharmaceutical Intermediate |

Structure

3D Structure

Properties

Molecular Formula |

C5H11FN2 |

|---|---|

Molecular Weight |

118.15 g/mol |

IUPAC Name |

1-(fluoromethyl)piperazine |

InChI |

InChI=1S/C5H11FN2/c6-5-8-3-1-7-2-4-8/h7H,1-5H2 |

InChI Key |

JVKAUJZXINGBMB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CF |

Origin of Product |

United States |

Chemical Reactivity and Transformation of the 1 Fluoromethyl Piperazine Moiety

Reactions at the Piperazine (B1678402) Nitrogen Atoms

The presence of a secondary amine makes the N-4 position of the piperazine ring a nucleophilic center, readily participating in a variety of bond-forming reactions.

Alkylation Reactions

The secondary amine of 1-(fluoromethyl)piperazine can be alkylated to introduce a second substituent on the piperazine ring. The primary methods for this transformation are direct nucleophilic substitution and reductive amination mdpi.com.

Direct Alkylation: This method involves the reaction of this compound with an alkyl halide (e.g., alkyl chloride or bromide) or sulfonate mdpi.com. The reaction proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile. A significant challenge in the direct alkylation of monosubstituted piperazines is controlling the reaction to prevent di-alkylation and the formation of quaternary ammonium (B1175870) salts google.comresearchgate.net. To favor mono-alkylation at the desired nitrogen, strategies such as using a large excess of the piperazine starting material or slow, controlled addition of the alkylating agent are often employed researchgate.net.

Reductive Amination: A more controlled method for N-alkylation is reductive amination. This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), to yield the N-alkylated product mdpi.comresearchgate.net. Reductive amination is highly efficient and avoids the issue of over-alkylation, making it a preferred method for synthesizing N,N'-disubstituted piperazines mdpi.comresearchgate.net.

| Reaction Type | Alkylating/Carbonyl Reagent | Typical Reducing Agent (if applicable) | Solvent | Key Features |

|---|---|---|---|---|

| Direct Alkylation (SN2) | Alkyl Halides (R-Br, R-Cl), Alkyl Tosylates | N/A | Acetonitrile (B52724), DMF, Ethanol (B145695) | Risk of di-alkylation; often requires excess piperazine or base (e.g., K2CO3) researchgate.net. |

| Reductive Amination | Aldehydes (R-CHO), Ketones (R-CO-R') | NaBH(OAc)3, NaBH3CN | Dichloroethane (DCE), Tetrahydrofuran (THF) | Excellent control over mono-alkylation; avoids quaternary salt formation mdpi.comresearchgate.net. |

Acylation and Sulfonylation Reactions

The nucleophilic secondary amine of this compound readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) yields the corresponding N-acylpiperazine. These reactions are typically high-yielding and proceed under mild conditions.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords N-sulfonylpiperazines. The resulting sulfonamides are generally very stable chemical groups.

| Reaction Type | Reagent | Typical Base | Product Functional Group |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl), Acid Anhydride ((RCO)2O) | Triethylamine, Pyridine (B92270), DIPEA | Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Triethylamine, Pyridine | Sulfonamide |

Coupling and Condensation Reactions

Modern cross-coupling methods are pivotal for the synthesis of N-aryl and N-heteroaryl piperazines, and this compound is a suitable substrate for these transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming carbon-nitrogen bonds wikipedia.org. It enables the coupling of the secondary amine of this compound with aryl halides (Br, Cl) or triflates mdpi.comwikipedia.orgorganic-chemistry.org. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs2CO3) nih.govnih.gov. This method is valued for its broad substrate scope and tolerance of various functional groups wikipedia.org.

Nucleophilic Aromatic Substitution (SNAr): this compound can also act as a nucleophile in SNAr reactions mdpi.com. This reaction occurs when an aryl halide is substituted with one or more strong electron-withdrawing groups (e.g., -NO2, -CF3) at the ortho and/or para positions stackexchange.comyoutube.com. The high electronegativity of these groups activates the aromatic ring towards nucleophilic attack, allowing the piperazine nitrogen to displace the halide. Unlike other substitution patterns, aryl fluorides are often the most reactive substrates in SNAr reactions because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, which is the rate-determining step stackexchange.comyoutube.com.

| Reaction | Coupling Partner | Key Reagents & Conditions | Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide or Triflate | Pd catalyst, Phosphine ligand, Base (e.g., NaOt-Bu) | N-Arylpiperazine |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient Aryl/Heteroaryl Halide | Base (e.g., K2CO3), Polar aprotic solvent (e.g., DMSO) | N-Arylpiperazine |

Reactivity of the Fluoromethyl Group

The fluoromethyl group (-CH2F) is generally considered to be a stable and relatively inert functional group, a property stemming from the strength of the carbon-fluorine bond.

Nucleophilic Substitution Reactions Involving the Fluorine Atom

Direct nucleophilic substitution of the fluorine atom in the fluoromethyl group is exceptionally challenging and not a commonly observed transformation under standard synthetic conditions. The C(sp3)-F bond is one of the strongest single bonds in organic chemistry, and the fluoride (B91410) ion (F-) is a very poor leaving group due to its high basicity and the instability of the resulting anion in many solvent systems ucla.edu.

While methods for nucleophilic fluorination (introducing fluorine) are well-established, the reverse reaction—displacing fluorine with another nucleophile—requires harsh conditions or specialized reagents designed for C-F bond activation ucla.edualfa-chemistry.comalfa-chemistry.com. Recent advances in organic synthesis have explored radical-mediated or transition-metal-catalyzed C-F functionalization of trifluoromethyl (-CF3) groups, but these methods are highly specific and not generally applicable to the less-activated monofluoromethyl group under typical laboratory conditions rhhz.netresearchgate.net. For this compound, the fluorine atom is considered synthetically inert to nucleophilic displacement.

Stability of the Fluoromethyl Group under Various Reaction Conditions

The high dissociation energy of the C-F bond imparts significant chemical and metabolic stability to the fluoromethyl group youtube.com. This robustness is a key reason for the incorporation of fluorinated motifs in medicinal chemistry wikipedia.org. The fluoromethyl group in this compound is stable across a wide range of reaction conditions used to modify the piperazine ring. It is generally unreactive under the basic, acidic, and reductive conditions employed in the N-alkylation, N-acylation, and cross-coupling reactions described in Section 3.1. This stability allows for the selective functionalization of the piperazine nitrogen atoms without compromising the integrity of the fluoromethyl moiety.

| Condition Type | Examples | Stability of -CH2F Group |

|---|---|---|

| Basic | K2CO3, NaOt-Bu, Triethylamine, Aqueous NaOH | Generally Stable |

| Acidic | TFA, HCl for salt formation or deprotection | Generally Stable |

| Reductive | NaBH(OAc)3, H2/Pd-C | Generally Stable |

| Palladium Catalysis | Buchwald-Hartwig conditions | Stable |

Oxidation and Reduction Pathways of Piperazine Derivatives

The piperazine ring, a common motif in pharmacologically active compounds, is susceptible to various oxidative and reductive transformations. The presence and nature of substituents, including fluorinated groups, can modulate the course and outcome of these reactions.

Oxidation: Oxidative processes involving the piperazine nucleus can lead to a range of products, including ring-cleaved derivatives, hydroxylated species, and N-oxides. Studies on complex molecules containing a piperazine ring, such as the antibiotic norfloxacin, have shown that under oxidative conditions (e.g., using UV/H₂O₂), the piperazine moiety is a primary site of attack. nih.gov The electrostatic potential of the piperazine ring indicates a region of low electron cloud density, rendering it vulnerable to oxidative degradation. nih.gov Common oxidative transformations include:

Hydroxylation: The addition of a hydroxyl group to the piperazine ring. nih.gov

Ring Cleavage: Oxidative stress can lead to the breaking of the C-N bonds within the piperazine ring, exposing the nitrogen atoms and leading to the formation of acyclic derivatives. nih.gov For instance, the piperazine ring of Norfloxacin was observed to cleave, exposing one of the nitrogen atoms and adding a carbonyl group. nih.gov

N-Oxidation: The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides, a common metabolic pathway for tertiary amines.

Reduction: Reduction reactions are also pertinent to the chemistry of piperazine derivatives, particularly when other functional groups are present in the molecule. For example, in the synthesis of certain bioactive molecules, a sulfoxide (B87167) group attached to a piperazine-containing scaffold was successfully reduced using magnesium in methanol (B129727). nih.gov Another relevant area involves piperazine-fused cyclic disulfides, which are designed to be stable yet rapidly cleaved upon reduction. These systems are activated by reductants like vicinal dithiols or even monothiols such as glutathione (B108866) (GSH), depending on their stereochemistry. chemrxiv.org This bioreduction-activated cleavage is a key mechanism for releasing active molecules in a controlled manner. chemrxiv.org

The table below summarizes common transformation pathways for the piperazine moiety.

| Reaction Type | Reagents/Conditions | Typical Products | Reference |

| Oxidation | UV/H₂O₂ | Hydroxylated piperazines, Ring-cleaved derivatives | nih.gov |

| Oxidation | meta-chloroperoxybenzoic acid (m-CPBA) | Piperazine sulfoxides (from sulfur-containing precursors) | nih.gov |

| Reduction | Magnesium in Methanol | Reduced functional groups (e.g., sulfoxide to sulfide) | nih.gov |

| Reduction | Dithiols (e.g., DTT), Monothiols (e.g., GSH) | Cleavage of fused disulfide rings | chemrxiv.org |

Influence of Fluorine Substitution on Electronic Characteristics and Reactivity

The substitution of hydrogen with fluorine, particularly in the form of a fluoromethyl or trifluoromethyl group, has profound effects on the electronic properties and reactivity of the piperazine molecule. Fluorine is the most electronegative element, and its introduction into organic molecules typically imparts significant changes in acidity, basicity, conformation, and metabolic stability.

The incorporation of fluorine is a widely used strategy in medicinal chemistry to modulate the chemical and biological properties of drug candidates. researchgate.netthieme-connect.com The strong electron-withdrawing nature of fluorine atoms can decrease the pKa of the nearby piperazine nitrogens, making them less basic. This can influence the compound's pharmacokinetic properties, such as its absorption and distribution.

In the context of reactivity, fluorine substitution plays a crucial role in synthetic chemistry.

Nucleophilic Aromatic Substitution (SNAr): In the synthesis of arylpiperazines, a fluorine atom on the aromatic ring acts as a good leaving group, especially when activated by electron-withdrawing groups. For example, the reaction of 2,6-difluoropyridine (B73466) with a piperazine derivative proceeds via an SNAr mechanism. nih.gov Similarly, the synthesis of various piperazine-containing drugs utilizes the nucleophilic displacement of fluorine from an activated aromatic ring. nih.gov

Modulation of Bioactivity: The electronic changes induced by fluorine can enhance a molecule's binding affinity and selectivity for biological targets. The introduction of fluorine substituents into arylpiperazine derivatives has been shown to improve their affinity for dopamine (B1211576) receptors. researchgate.net In another study, a series of trifluoromethyl pyridine piperazine derivatives were synthesized, with some compounds showing potent antiviral activity. frontiersin.orgnih.gov The electronic modifications brought about by the trifluoromethyl group were critical to this activity.

The table below highlights the effects of fluorine substitution on the properties of piperazine derivatives.

| Property | Effect of Fluorine Substitution | Implication | References |

| Basicity | Decreases the pKa of piperazine nitrogens | Alters solubility, absorption, and receptor interaction | thieme-connect.com |

| Reactivity | Activates aromatic rings for SNAr reactions | Facilitates the synthesis of arylpiperazines | nih.govnih.gov |

| Biological Activity | Modulates binding affinity and selectivity | Can lead to improved potency and therapeutic profiles | researchgate.netfrontiersin.orgnih.gov |

| Metabolic Stability | C-F bond is strong and resistant to cleavage | Increases the half-life of the drug in the body | thieme-connect.com |

Stereochemical Considerations in Reactions of Chiral Fluorinated Piperazines

When the piperazine ring is substituted asymmetrically, it can become chiral, leading to the existence of enantiomers. The synthesis and reactions of chiral fluorinated piperazines require careful stereochemical control, as different stereoisomers can exhibit distinct biological activities. nih.govucj.org.ua

The development of asymmetric synthesis methods is crucial for producing enantiomerically pure chiral, fluorine-containing drugs. ucj.org.ua These methods aim to create a single enantiomer, which can result in drugs with higher potency, greater selectivity, and fewer side effects. ucj.org.ua

Research has shown that the position of a chiral center on the piperazine ring significantly impacts its interaction with biological targets. nih.gov For instance, studies on chiral methyl-substituted phenylpiperazinium compounds revealed that:

A chiral methyl group at the C2-position of the piperazine ring rendered the compound selective for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov

The corresponding enantiomer with a C2-chiral methyl group showed a preference for activating α9-containing nAChRs. nih.gov

Chirality at the C3-position was found to be detrimental to agonist selectivity and efficacy compared to the C2-position. nih.gov

The table below summarizes key stereochemical aspects in the chemistry of chiral fluorinated piperazines.

| Aspect | Description | Significance | References |

| Asymmetric Synthesis | Methods designed to produce a single enantiomer of a chiral compound. | Leads to drugs with improved potency, selectivity, and safety profiles. | ucj.org.ua |

| Positional Isomerism | The biological effect of a chiral center depends on its position (e.g., C2 vs. C3) on the piperazine ring. | Different isomers can have distinct pharmacological targets and activities. | nih.gov |

| Stereospecific Reactions | Synthetic transformations that proceed without altering the existing stereochemistry. | Essential for maintaining the chiral integrity of the molecule during synthesis. | nih.gov |

| Diastereomer Formation | Reactions that can create new stereocenters, potentially leading to a mixture of diastereomers. | Requires purification steps to isolate the desired stereoisomer. | tmc.edu |

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A thorough review of scientific databases and literature has revealed a lack of specific experimental spectroscopic data for the chemical compound This compound . Consequently, the detailed analysis of its Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy characteristics, as requested, cannot be provided at this time.

The requested article structure requires specific, detailed research findings, including data tables for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Fourier Transform Infrared (FTIR), and Raman spectroscopy. However, searches for this particular compound did not yield any published experimental spectra or associated data such as chemical shifts, coupling constants, or vibrational frequencies.

It is crucial to distinguish This compound from structurally similar compounds for which data is available, such as 1-(Trifluoromethylphenyl)piperazine (TFMPP). The spectroscopic properties of these molecules are significantly different due to the distinct nature of the fluorinated substituent.

This compound contains a fluoromethyl group (-CH₂F) attached directly to a nitrogen atom of the piperazine ring.

1-(Trifluoromethylphenyl)piperazine contains a trifluoromethyl group (-CF₃) attached to a phenyl ring, which is then connected to the piperazine nitrogen.

This structural variance leads to profound differences in their respective spectra:

NMR Spectroscopy : The chemical environment of the fluorine, carbon, and hydrogen atoms in a -CH₂F group results in unique chemical shifts and spin-spin coupling patterns (e.g., a characteristic triplet for the ¹⁹F signal due to coupling with the two adjacent protons, and a doublet for the ¹H signal of the same CH₂ group). These patterns would be absent in the spectra of TFMPP, which instead shows a singlet for its -CF₃ group in the ¹⁹F NMR spectrum and lacks the corresponding methylene (B1212753) protons.

Vibrational Spectroscopy : The vibrational modes, including the fundamental C-F stretching and CH₂ bending frequencies in FTIR and Raman spectra, are specific to the -CH₂F group and would differ from the characteristic vibrational frequencies of the -CF₃ group found in TFMPP.

Given the strict requirement for scientifically accurate and specific data for this compound, and the absence of such data in the available literature, it is not possible to generate the requested article without resorting to speculation or inaccurate extrapolation from related but distinct chemical entities.

Spectroscopic and Advanced Characterization Techniques for 1 Fluoromethyl Piperazine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For 1-(Fluoromethyl)piperazine, a high-resolution mass spectrometry (HRMS) analysis would confirm its exact molecular weight.

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak ([M]⁺). The fragmentation of the piperazine (B1678402) ring is a well-understood process and would likely lead to characteristic daughter ions. Cleavage of the C-N bonds within the piperazine ring and the bond connecting the fluoromethyl group would be anticipated.

A hypothetical fragmentation pattern could include the loss of the fluoromethyl group or fragmentation of the piperazine ring itself. The resulting mass-to-charge ratios (m/z) of these fragments would provide definitive structural information.

Hypothetical Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₅H₁₁FN₂ |

| Molecular Weight | 118.16 g/mol |

| [M+H]⁺ (for ESI-MS) | 119.0982 m/z |

| Key Fragment 1 | Loss of CH₂F |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and conformational details of the piperazine ring.

To perform this analysis, a single, high-quality crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. Key data obtained would include the crystal system, space group, and unit cell dimensions. For instance, studies on similar piperazine derivatives have revealed chair conformations for the piperazine ring nih.gov.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | Unit cell dimensions along x, y, z axes |

| α, β, γ (°) | Angles of the unit cell |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used in pharmaceutical analysis to determine the purity of synthesized compounds.

A validated HPLC method for this compound would be crucial for quality control, allowing for the detection and quantification of any impurities from the synthesis process. The method would typically involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

The retention time (the time it takes for the compound to pass through the column) would be a characteristic feature for identifying this compound under specific chromatographic conditions. Method validation would establish parameters such as linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) jocpr.com. Should any isomers of the compound exist, HPLC would also be the primary method for their separation and quantification.

Hypothetical HPLC Method Parameters for this compound

| Parameter | Example Condition |

|---|---|

| Column | C18 reversed-phase, e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength or Mass Spectrometry (LC-MS) |

| Retention Time | Compound-specific value under defined conditions |

Radiochemical Applications of Fluorinated Piperazines As Precursors

Fluorine-18 Radiolabeling Strategies for Fluoromethyl Moieties

The incorporation of the ¹⁸F-fluoromethyl group onto a piperazine (B1678402) ring or an associated part of the molecule is a key step in creating PET tracers. The primary method for achieving this is through nucleophilic substitution, which leverages the high specific activity of cyclotron-produced [¹⁸F]fluoride. nih.gov

Nucleophilic Fluorination with [¹⁸F]Fluoride

Nucleophilic fluorination is the most common strategy for ¹⁸F-radiolabeling. frontiersin.org This process typically involves a single-step Sɴ2 (bimolecular nucleophilic substitution) reaction where the [¹⁸F]fluoride ion displaces a suitable leaving group on a precursor molecule. nih.govnih.gov

The [¹⁸F]fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction, resulting in an aqueous solution of [¹⁸F]fluoride ions. acs.org However, in this aqueous state, the fluoride (B91410) ion is heavily solvated by water molecules through hydrogen bonding, which significantly reduces its nucleophilicity. To overcome this, a crucial azeotropic drying step is performed to remove the water. acs.org The nucleophilicity of the "naked" fluoride ion is then enhanced by using a phase transfer catalyst, most commonly a combination of a potassium salt (e.g., potassium carbonate, K₂CO₃) and a cryptand like Kryptofix 2.2.2 (K₂₂₂). This complex sequesters the potassium ion, leaving a highly reactive, non-solvated [¹⁸F]fluoride anion ready for substitution. nih.govacs.org

Precursor Design and Synthesis for Radiosyntheses

The success of a radiosynthesis heavily relies on the design and preparation of an appropriate precursor molecule. For aliphatic nucleophilic fluorination to introduce a fluoromethyl group, the precursor must contain a good leaving group attached to a methyl group. nih.gov Common leaving groups include sulfonates such as tosylate (-OTs), mesylate (-OMs), and triflate (-OTf), as well as halides. nih.govfrontiersin.org

The synthesis of these precursors often involves multi-step organic chemistry. For instance, a piperazine-containing molecule can be functionalized with a hydroxymethyl group, which is then converted to a sulfonate ester. An alternative approach involves the O-alkylation of a phenol-containing piperazine derivative with a bifunctional reagent like ethylene ditosylate, which first introduces the leaving group that is subsequently displaced by [¹⁸F]fluoride. rsc.orgnih.gov For aromatic systems, arylstannanes and diaryliodonium salts have been developed as effective precursors for copper-mediated radiofluorination, which allows for the labeling of electron-rich aromatic rings that are not amenable to traditional SɴAr reactions. mdpi.comnih.gov

Optimization of Radiolabeling Conditions (e.g., Solvents, Catalysts, Temperature)

Optimizing reaction conditions is critical to maximize the radiochemical yield (RCY) and ensure a reproducible synthesis within the time constraints of the ¹⁸F half-life. Key parameters include the choice of solvent, catalyst system, temperature, and reaction time. nih.govresearchgate.net

Solvents : Dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (CH₃CN) are preferred because they effectively solvate the cation of the fluoride salt while leaving the fluoride anion relatively free and highly nucleophilic. nih.govacs.org

Catalysts : As mentioned, the K₂₂₂/K₂CO₃ system is standard for activating [¹⁸F]fluoride. acs.org Other systems, such as tetrabutylammonium (B224687) (TBA) salts, also serve as effective phase transfer catalysts. iaea.org In copper-mediated reactions, copper triflate complexes are used to facilitate the fluorination of precursors like arylstannanes or arylboronic esters. nih.goviaea.org

Temperature : Nucleophilic fluorinations often require elevated temperatures to overcome the activation energy of the reaction. Temperatures typically range from 80 °C to 150 °C. nih.govrsc.org For example, the synthesis of [¹⁸F]FEt-PPZ involves heating at 120 °C for 15 minutes. rsc.org However, excessively high temperatures can lead to the degradation of the precursor or the final product, necessitating careful optimization. nih.gov Some modern methods, such as those involving aluminum-[¹⁸F]fluoride chelation, can proceed at lower temperatures, even as low as 37 °C, which is beneficial for heat-sensitive biomolecules. nih.gov

The interplay of these factors must be systematically investigated to find the optimal conditions for a specific radiotracer, as demonstrated by studies that vary precursor amounts, catalyst loading, time, and temperature to boost yields. researchgate.netmdpi.com

Radiochemical Yields and Purity Determination

The success of a radiosynthesis is quantified by its radiochemical yield (RCY) and the purity of the final product.

Radiochemical Yield (RCY) is the percentage of the initial radioactivity that is incorporated into the desired radiolabeled product, often corrected for radioactive decay. Reported yields for ¹⁸F-labeled piperazine derivatives vary widely depending on the precursor, labeling strategy, and reaction conditions.

Radiochemical Purity (RCP) is the proportion of the total radioactivity in the final product that is present in the desired chemical form. High RCP is essential for ensuring that the PET signal originates from the target molecule and not from radioactive impurities. RCP is typically determined using analytical techniques like radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC). rsc.orgnih.gov For clinical use, RCP must typically exceed 95%.

Below is a table summarizing reported yields and purities for several ¹⁸F-labeled piperazine compounds.

| Compound | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Reference |

| [¹⁸F]FEt-PPZ | 32% ± 5.8% (activity yield) | >99% | rsc.orgnih.gov |

| Serotonin Receptor Ligand | 50-60% | Not Reported | nih.govacs.org |

| 3-[¹⁸F]fluoro-N-(α,α,α-trifluoro-m-tolyl)piperazine ([¹⁸F]TFMPP) | 20-32% | >98% | nih.gov |

| [¹⁸F]-flumazenil (HPLC purification) | 10% ± 4% | 97.3% ± 1.4% | nih.gov |

| [¹⁸F]-flumazenil (Cartridge purification) | 16% ± 4% | 96.5% ± 1.8% | nih.gov |

Purification Techniques for Radiolabeled Fluoromethyl Compounds

After the radiolabeling reaction, the crude mixture contains the desired product, unreacted [¹⁸F]fluoride, the precursor, and various byproducts. Purification is necessary to isolate the radiotracer with high radiochemical and chemical purity.

Common purification methods include:

High-Performance Liquid Chromatography (HPLC) : This is a powerful and widely used technique for purifying radiotracers. It can separate the labeled product from closely related impurities with high resolution. Both reversed-phase and normal-phase HPLC are employed. nih.govnih.gov However, HPLC can be time-consuming, which is a significant consideration given the short half-life of ¹⁸F. nih.gov

Solid-Phase Extraction (SPE) : SPE is a faster and simpler alternative to HPLC. It involves passing the reaction mixture through a cartridge packed with a solid sorbent that retains either the product or the impurities. The desired compound is then eluted with a suitable solvent. Often, a combination of different cartridges (e.g., alumina and C18) is used to achieve the desired purity. rsc.orgnih.gov This method is highly amenable to automation and is increasingly used for routine clinical production.

Size Exclusion Chromatography : For larger molecules like peptides or proteins labeled with an ¹⁸F-fluorinated piperazine-containing prosthetic group, size exclusion columns (e.g., NAP5 columns) can be used for rapid purification. nih.gov

Metabolic Stability Studies of Fluorinated Radioligands

For a radioligand to be effective for in vivo imaging, it must exhibit sufficient metabolic stability. If the molecule is rapidly metabolized, the resulting radiometabolites can interfere with imaging, leading to poor signal-to-noise ratios or incorrect biological interpretation. The incorporation of fluorine is often a strategy to improve metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 enzymes. chemrxiv.org

Metabolic stability is typically assessed using in vitro assays. These studies involve incubating the radioligand with liver microsomes (which contain metabolic enzymes) or in serum from different species (e.g., human, mouse, rat) and monitoring the percentage of the intact parent compound over time. nih.govresearchgate.net

A common metabolic pathway for ¹⁸F-labeled compounds is defluorination, where the C-¹⁸F bond is cleaved, releasing free [¹⁸F]fluoride. nih.gov This free fluoride accumulates in bone, which can obscure images of nearby tissues. Therefore, a key goal in radioligand design is to create molecules that are resistant to this process. Studies have shown that connecting fluorine-18 to an aromatic ring generally results in higher stability compared to attachment to an aliphatic chain. nih.gov For fluoromethyl groups, stability can be influenced by the local chemical environment. For example, some ¹⁸F-fluorosulfotetrazines have demonstrated complete stability with no traces of metabolization in both in vitro and in vivo studies. mdpi.com

Applications in Positron Emission Tomography (PET) Precursor Chemistry

The development of novel radiotracers for Positron Emission Tomography (PET) imaging is a critical area of research in nuclear medicine, enabling the non-invasive visualization and quantification of physiological and pathological processes at the molecular level. Fluorine-18 (¹⁸F) is a favored radionuclide for PET tracer synthesis due to its near-ideal physical and nuclear properties, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution images. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, known for its presence in a wide array of biologically active compounds targeting the central nervous system and other biological systems. The incorporation of a fluorine atom or a fluorinated group, such as a fluoromethyl group, into a piperazine-containing molecule can significantly modulate its pharmacokinetic and pharmacodynamic properties. Consequently, fluorinated piperazines, including 1-(Fluoromethyl)piperazine, are valuable precursors in the synthesis of ¹⁸F-labeled PET radiotracers.

While specific research detailing the use of this compound as a direct precursor for clinically evaluated PET tracers is not extensively documented in publicly available literature, the broader class of fluorinated and particularly trifluoromethylated piperazine derivatives has seen significant application in the development of PET radioligands. These applications provide a strong basis for understanding the potential utility of this compound in PET chemistry.

Research in this area has largely focused on the synthesis of radiotracers for imaging neuroreceptors and enzymes. For instance, piperazine derivatives have been radiolabeled with Carbon-11 (¹¹C) to create PET tracers for the neurokinin-1 (NK1) receptors. In one such study, precursors were N-[¹¹C]methylated to produce the final radioligands. While this study utilized ¹¹C, the underlying principle of modifying the piperazine nitrogen is relevant to potential syntheses involving an [¹⁸F]fluoromethyl group.

More directly relevant is the development of tracers for the colony-stimulating factor 1 receptor (CSF1R), a biomarker for neuroinflammation. In this context, a 4-fluoromethyl analog of a known CSF1R inhibitor was synthesized and evaluated. Although labeled with ¹¹C for initial PET studies, the motivation for its development was to establish a precursor for a longer-lived ¹⁸F-labeled version, highlighting the interest in fluoromethylated piperazine structures for PET imaging.

The synthesis of PET tracers using fluorinated piperazine precursors often involves multi-step procedures. For example, in the development of inhibitors for the fibroblast activation protein (FAP), a piperazine-based structure was part of a molecule that underwent a seven-step synthesis to attach a fluoroethyltriazole moiety for ¹⁸F-labeling nih.gov. This demonstrates the integration of fluorinated components with piperazine-containing molecules to create complex PET tracers.

The following tables summarize key findings from the synthesis of PET radiotracers using fluorinated piperazine precursors, providing insights into the radiochemical yields, molar activities, and synthesis times that might be expected for tracers derived from this compound.

Table 1: Radiosynthesis of ¹¹C-labeled Piperazine-based PET Tracers

| Tracer | Precursor | Radiochemical Yield (Decay Corrected) | Molar Activity (GBq/μmol) | Synthesis Time (min) |

| [¹¹C]BMP | 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine | 40-55% | Not Reported | 15-20 |

| [¹¹C]BME | {4-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine-1-yl}-acetic acid | 40-55% | Not Reported | 15-20 |

| [¹¹C]CPPC | Desmethyl-CPPC | 12.0-14.1% | 1316–1936 | 40-45 |

| [¹¹C]Psa374 | Desmethyl-Psa374 | 12.0-14.1% | 1316–1936 | 40-45 |

Data sourced from studies on NK1 and CSF1R receptor imaging agents.

Table 2: Radiosynthesis of an ¹⁸F-labeled Piperazine-based FAP Inhibitor

| Tracer | Precursor | Radiochemical Yield (Decay Corrected) | Molar Activity (GBq/μmol) | Synthesis Time (min) |

| [¹⁸F]4a | Alkyne-functionalized quinolinecarboxamide and [¹⁸F]-1-azido-2-fluoroethane | 10.8% | 0.1-5.8 | 156 |

Data from the development of a novel FAP imaging probe nih.gov.

These findings underscore the feasibility of incorporating radiolabeled alkyl groups onto piperazine-containing molecules to generate PET tracers with acceptable radiochemical yields and high molar activities. The development of automated synthesis modules further facilitates the production of these complex radiopharmaceuticals, making them more accessible for preclinical and clinical research. While the direct application of this compound as a PET precursor remains an area for further exploration, the successful development of structurally related fluorinated piperazine radiotracers provides a strong impetus for its investigation in the design of novel PET imaging agents.

Role of 1 Fluoromethyl Piperazine As a Molecular Scaffold in Chemical Design

Utility of the Piperazine (B1678402) Core in Constructing Complex Molecular Architectures

The piperazine ring is a prevalent N-heterocyclic scaffold found in a multitude of biologically active compounds and FDA-approved drugs. researchgate.netnih.govauburn.edu Its prevalence is attributed to a unique combination of properties that make it an ideal building block in drug design:

Structural Versatility: The piperazine ring is a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. auburn.edu These nitrogen atoms provide points for synthetic modification, allowing for the attachment of various substituents to explore chemical space and optimize biological activity. researchgate.net This disubstitution pattern enables the creation of diverse chemical libraries and the construction of complex, multi-functional molecules.

Physicochemical Properties: The two nitrogen atoms can be protonated under physiological pH, which can increase the water solubility and bioavailability of drug candidates. researchgate.netauburn.edu This feature is crucial for ensuring that a drug can be effectively absorbed and distributed throughout the body. The piperazine core itself has a well-defined, non-planar chair conformation, which can impart a degree of conformational rigidity to a molecule, potentially enhancing selectivity for its biological target. nih.govnih.gov

Pharmacodynamic and Pharmacokinetic Modulation: The piperazine moiety is often considered a "privileged scaffold" because it can interact with multiple biological targets. nih.govauburn.edu By modifying the substituents on the nitrogen atoms, medicinal chemists can modulate the pharmacodynamic (how the drug affects the body) and pharmacokinetic (how the body affects the drug) properties of a compound. nih.govresearchgate.net For instance, arylpiperazine derivatives are known to target a range of receptors and transporters in the central nervous system (CNS). mdpi.com

The piperazine skeleton's ability to serve as a versatile connector or a central framework allows it to be integrated into a wide array of molecular designs, from enzyme inhibitors to receptor modulators. researchgate.netfrontiersin.org

Influence of the Fluoromethyl Group on Molecular Interactions and Target Binding Affinity

The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to enhance a compound's therapeutic profile. The monofluoromethyl (-CH2F) group, while less common than its di- and tri-fluorinated counterparts, offers a subtle yet powerful means to modulate molecular properties.

The introduction of a monofluoromethyl group can significantly impact a molecule's interactions with its biological target. researchgate.netmdpi.com Fluorine's high electronegativity alters the local electronic environment, which can influence hydrogen bonding and other non-covalent interactions that are critical for ligand-receptor binding. mdpi.comfrontiersin.org The C-F bond is highly polarized, creating a dipole that can engage in favorable electrostatic interactions within a protein's binding pocket. researchgate.net

Furthermore, the replacement of a methyl group with a fluoromethyl group can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate. mdpi.comresearchgate.net This increased stability can lead to improved oral bioavailability and a more favorable pharmacokinetic profile.

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com Fluorination is a well-established method for modulating lipophilicity. While the highly fluorinated trifluoromethyl (-CF3) group significantly increases lipophilicity, the effect of a monofluoromethyl (-CH2F) group is more nuanced. researchgate.netmdpi.comresearchgate.net

Generally, the introduction of a single fluorine atom to an alkyl group leads to a modest increase in lipophilicity. researchgate.netresearchgate.net This controlled enhancement can be advantageous for optimizing a drug's ability to permeate cell membranes and cross biological barriers like the blood-brain barrier, without making the compound overly lipophilic, which can lead to poor solubility and off-target toxicity. mdpi.comresearchgate.net

| Substituent | Hansch π Parameter (Approximate) | Effect on Lipophilicity | Impact on Membrane Permeability |

|---|---|---|---|

| -CH3 (Methyl) | +0.50 | Baseline Lipophilicity | Dependent on overall molecular properties |

| -CH2F (Fluoromethyl) | ~ +0.6 to +0.7 | Slight to Moderate Increase | Generally enhanced due to optimal lipophilicity balance |

| -CF3 (Trifluoromethyl) | +0.88 | Significant Increase | May be enhanced, but can also lead to decreased solubility |

Note: Hansch π parameters are context-dependent and serve as a general guide to the lipophilicity contribution of a substituent.

The monofluoromethyl group can participate in and influence hydrogen bonding in several ways. While the fluorine atom itself is a poor hydrogen bond acceptor, the C-H bond in the -CH2F group is more acidic than in a methyl group due to the electron-withdrawing nature of the adjacent fluorine. researchgate.netnih.gov This allows the -CH2F group to act as a weak hydrogen bond donor, forming non-classical C-H···O or C-H···N interactions with hydrogen bond acceptors in a receptor binding site. nih.gov

The strong polarization of the C-F bond can also lead to favorable dipole-dipole and multipolar interactions with polar residues in the binding pocket, contributing to increased binding affinity. researchgate.netnih.gov The subtle electronic perturbations introduced by the fluoromethyl group can alter the conformation of the piperazine ring or adjacent functionalities, leading to a more favorable orientation for receptor recognition.

Strategies for Designing Derivatives with Modulated Molecular Recognition Profiles

The 1-(fluoromethyl)piperazine scaffold offers multiple avenues for designing derivatives with tailored molecular recognition profiles. Key strategies include:

Substitution at the N4-Position: The second nitrogen of the piperazine ring is the most common site for modification. Attaching various aryl, heteroaryl, or alkyl groups can introduce new pharmacophoric elements that interact with specific sub-pockets of the target receptor. This allows for the optimization of potency and selectivity.

Bioisosteric Replacement: The monofluoromethyl group can serve as a bioisostere for other small functional groups like a hydroxyl (-OH), thiol (-SH), or even a methyl group (-CH3). researchgate.netmdpi.com This strategy can be used to improve metabolic stability, modulate hydrogen bonding capacity, or fine-tune steric and electronic properties to enhance target binding.

Conformational Constraint: Introducing substituents on the carbon atoms of the piperazine ring can restrict its conformational flexibility. This can lock the molecule into a bioactive conformation, leading to higher affinity and selectivity, although this can be synthetically challenging. researchgate.net

By systematically exploring these modification strategies, chemists can fine-tune the interactions between the ligand and its target, leading to compounds with improved efficacy and reduced off-target effects.

Structure-Activity Relationship (SAR) Studies of Fluoromethyl-Substituted Piperazine Analogues in Ligand Design

A typical SAR campaign would involve synthesizing a library of analogues where each component of the molecule is systematically varied. For example:

Variation of the N4-Substituent: A series of compounds with different aromatic or aliphatic groups at the N4-position would be synthesized to probe the requirements of the corresponding binding pocket.

Positional Isomerism: If the fluoromethylpiperazine is attached to an aromatic ring, the position of this substituent would be varied (ortho, meta, para) to determine the optimal geometry for target interaction.

Fluorination Pattern: To understand the specific role of the monofluoromethyl group, analogues with non-fluorinated (methyl), difluoromethyl, and trifluoromethyl groups would be synthesized and tested. This would clarify the optimal level of fluorination for potency, selectivity, and pharmacokinetic properties.

| Compound | N1-Substituent | N4-Aryl Group | Relative Potency (IC50) |

|---|---|---|---|

| 1a | -CH3 | Phenyl | 100 nM |

| 1b | -CH2F | Phenyl | 50 nM |

| 1c | -CF3 | Phenyl | 75 nM |

| 2b | -CH2F | 4-Chlorophenyl | 20 nM |

| 3b | -CH2F | 2-Methoxyphenyl | 250 nM |

This table represents illustrative data to demonstrate SAR principles. Actual values would be determined experimentally.

These studies provide a rational basis for lead optimization, guiding the design of new compounds with improved therapeutic potential. esmed.orgchemsynthesis.com

Integration of this compound into Multi-Target Directed Ligand Design

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-Target Directed Ligands (MTDLs) are single molecules designed to interact with two or more distinct biological targets, offering the potential for enhanced efficacy and a reduced risk of drug resistance compared to single-target agents or combination therapies. frontiersin.org

For example, one could design an MTDL where an arylpiperazine moiety targets a specific G-protein coupled receptor (GPCR), while a second pharmacophore attached to the N4-position inhibits a key enzyme. The fluoromethyl group on the piperazine could enhance blood-brain barrier permeability, making the MTDL suitable for treating a CNS disorder. This integrated approach allows for the creation of innovative therapeutics that address the multifactorial nature of complex diseases.

Future Research Perspectives on 1 Fluoromethyl Piperazine Chemistry

Development of Novel and Efficient Synthetic Routes for Fluoromethylpiperazines

The limited exploration of 1-(fluoromethyl)piperazine and its derivatives is largely due to a lack of direct and efficient synthetic methods. Future research should prioritize the development of robust and scalable routes to this important scaffold.

One promising avenue is the direct N-fluoromethylation of piperazine (B1678402). While challenging, recent advances in fluoromethylation chemistry offer potential solutions. For instance, reagents like fluoriodomethane (ICH2F) in the presence of a suitable base could be explored for the direct alkylation of a mono-protected piperazine derivative. mdpi.com Another approach could involve the use of electrophilic fluoromethylating reagents, such as monofluoromethyl(aryl)sulfonium salts, which have shown success in the N-fluoromethylation of other heteroarenes. mdpi.com

Alternatively, multi-step synthetic sequences starting from readily available precursors could be optimized. A plausible route could involve the ring-opening of an activated aziridine (B145994) with a fluoromethylamine equivalent, followed by cyclization to form the piperazine ring. The development of one-pot, multi-component reactions would be particularly valuable for generating diverse libraries of fluoromethylpiperazine derivatives for screening purposes.

| Proposed Synthetic Strategy | Key Reagents/Conditions | Potential Advantages | Anticipated Challenges |

| Direct N-Fluoromethylation | Piperazine, ICH2F, K2CO3 | Atom economy, step efficiency | Potential for over-alkylation, reagent stability |

| Electrophilic N-Fluoromethylation | Mono-Boc-piperazine, monofluoromethyl(phenyl)sulfonium salt | High regioselectivity | Reagent cost and availability |

| Ring-Opening/Cyclization | N-protected aziridine, fluoromethylamine, activating agent | Modular, allows for diversification | Multi-step, potential for side reactions |

Advanced Computational Prediction of Novel Reactions and Molecular Interactions

Computational chemistry offers a powerful toolkit for accelerating research into this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the outcomes of novel synthetic reactions and to understand the electronic properties of the molecule. bohrium.comdntb.gov.ua

Molecular dynamics (MD) simulations can provide valuable insights into the conformational preferences of the this compound ring and how the fluoromethyl group influences its interactions with biological macromolecules. nih.govnih.govdovepress.com For example, simulations could be used to compare the hydrogen bonding capabilities and solvation properties of this compound with its non-fluorinated and trifluoromethylated analogs. This would aid in the rational design of new drug candidates with improved pharmacokinetic profiles. dovepress.com

Furthermore, computational docking studies can predict the binding modes of this compound-containing ligands to various protein targets. rsc.org By understanding the key intermolecular interactions, such as hydrogen bonds and halogen bonds, medicinal chemists can design more potent and selective inhibitors. rsc.org

| Computational Method | Research Application | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Reaction mechanism analysis | Transition state energies, reaction kinetics |

| Molecular Dynamics (MD) | Conformational analysis | Preferred ring conformations, solvation free energies |

| Molecular Docking | Ligand-protein binding | Binding affinity, identification of key interactions |

Exploration of this compound as a Building Block in Emerging Chemical Technologies

The unique properties of the fluoromethyl group make this compound an attractive building block for various applications. In medicinal chemistry, the piperazine scaffold is a common feature in many approved drugs, and the introduction of a fluoromethyl group could lead to the development of new therapeutics with improved properties. mdpi.comnih.govnih.gov The fluoromethyl group can act as a lipophilic hydrogen bond donor, potentially enhancing target engagement and membrane permeability.

Beyond pharmaceuticals, this compound could find use in the development of novel agrochemicals and materials. The stability of the C-F bond can impart increased resistance to metabolic degradation, leading to more persistent and effective pesticides. In materials science, the polar nature of the fluoromethyl group could be exploited to create polymers and other materials with unique electronic and surface properties.

| Application Area | Potential Advantage of this compound | Example of Potential Product |

| Medicinal Chemistry | Improved metabolic stability, enhanced binding affinity | Novel CNS agents, anticancer drugs |

| Agrochemicals | Increased potency and persistence | New classes of fungicides or insecticides |

| Materials Science | Unique electronic properties, modified surface tension | Fluorinated polymers, advanced coatings |

Mechanistic Studies on the Chemical Behavior of the Fluoromethyl Group in Diverse Molecular Environments

A fundamental understanding of the reactivity and stability of the fluoromethyl group in the context of the piperazine ring is crucial for its effective utilization. While α-fluoroamines are generally considered to be unstable, the electronic environment of the piperazine ring may impart sufficient stability for practical applications. enamine.net

Future research should focus on detailed mechanistic studies to probe the reactivity of the C-F bond in this compound. For example, studies on its susceptibility to nucleophilic displacement reactions would be valuable for understanding its metabolic fate and for designing prodrug strategies. It would also be important to investigate its stability under various pH and oxidative conditions.

Enzymatic studies could also provide valuable insights. For instance, investigating the interaction of this compound with monoamine oxidase and other drug-metabolizing enzymes could reveal its potential as a CNS therapeutic and predict potential drug-drug interactions. whiterose.ac.ukresearchgate.net

| Mechanistic Study | Experimental Technique | Information Gained |

| Nucleophilic Substitution Reactions | Kinetics studies, product analysis | Reactivity of the C-F bond, potential for prodrug design |

| Stability Studies | HPLC, NMR spectroscopy | Degradation pathways under various conditions |

| Enzymatic Assays | Incubation with metabolizing enzymes | Metabolic profile, potential for enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.